Dermadistinctin-Q1

Antimicrobial Peptide Dermaseptin Minimum Inhibitory Concentration

Researchers face significant performance variability when sourcing dermaseptin-class antimicrobial peptides, where minor sequence differences can cause MICs to span two orders of magnitude. Dermadistinctin-Q1 (DD Q1) is the most potent analog against Gram-negative pathogens like E. coli (MIC 1.3 µM) and P. aeruginosa (MIC 5.4 µM). This specific sequence ensures experimental reproducibility and conserves material. For industrial applications, its documented stability under thermal and acidic stress makes it suitable for feed or food preservation systems. A validated recombinant expression route offers a scalable, cost-effective alternative to solid-phase synthesis for large-volume needs.

Molecular Formula
Molecular Weight
Cat. No. B1577128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDermadistinctin-Q1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dermadistinctin-Q1 Selection Guide


Dermadistinctin-Q1 (DD Q1) is a 30‑residue cationic antimicrobial peptide (AMP) belonging to the dermaseptin superfamily, originally isolated from the skin secretion of the Brazilian monkey frog Phyllomedusa distincta [1]. Its primary sequence is ALWKNMLKGIGKLAGQAALGAVKTLVGAES [2]. As a linear, unmodified peptide with a net charge of +3 at physiological pH, DD Q1 exhibits broad‑spectrum antibacterial activity against both Gram‑positive and Gram‑negative pathogens [3].

Cationic linear peptide — +3 net charge at physiological pH, unmodified 30-residue structure
Dermaseptin superfamily member — isolated from Phyllomedusa distincta skin secretion
Reported broad‑spectrum antibacterial activity — supports Gram‑positive and Gram‑negative screening studies

Dermadistinctin-Q1 Substitution Risk


Although Dermadistinctin-Q1 belongs to the dermaseptin family, minor sequence variations among closely related peptides translate into substantial differences in antimicrobial potency and spectrum. Data from the original isolation study show that the five dermadistinctins (K, L, M, Q1, Q2) exhibit minimal inhibitory concentrations (MICs) spanning two orders of magnitude (0.6–40 µM) against the same panel of pathogens [1]. Consequently, substituting DD Q1 with a “dermaseptin‑class” compound without verifying pathogen‑specific MIC data carries a high risk of under‑performance or outright failure in the intended application.

Minor sequence variations among dermaseptins can shift antimicrobial potency by two orders of magnitude; class‑level substitution may not reproduce reported MIC profiles.
Pathogen‑specific MIC must be verified for each analog; a compound with “dermaseptin‑class” labeling does not guarantee equivalent performance against your target strain.
Industrial processing stability claims are analog‑dependent; substitution without parallel stability validation risks batch failure in feed or food applications.

Dermadistinctin-Q1 Differentiation Evidence


E. coli Activity Comparison

Dermadistinctin-Q1 exhibits the lowest MIC against Escherichia coli among the four structurally characterized dermadistinctin peptides (K, L, Q1, Q2) [1]. Directly compared values demonstrate a 2‑ to 4.6‑fold improvement in potency over the next most active analog [2][3][4].

E. coli potency
Head‑to‑head
DD Q1 MIC 1.3 µM vs. DD L 2.5 µM, DD K 4.7 µM, DD Q2 5.6 µM
1.9–4.3 fold lower MIC
Supports antimicrobial screening context; ranked highest among tested dermaseptins against E. coli ATCC 25922
Mueller‑Hinton broth; data sourced from DRAMP and DADP entries
Antimicrobial Peptide Dermaseptin Minimum Inhibitory Concentration

Pseudomonas Potency Comparison

Against Pseudomonas aeruginosa, Dermadistinctin-Q1 (MIC = 5.4 µM) is significantly more potent than both Dermadistinctin-L (MIC = 40 µM) and Dermadistinctin-Q2 (MIC = 22 µM) [1][2][3]. This represents a 7.4‑fold and 4.1‑fold advantage, respectively.

P. aeruginosa potency
Head‑to‑head
DD Q1 MIC 5.4 µM vs. DD L 40 µM, DD Q2 22 µM
7.4‑fold / 4.1‑fold lower MIC
Supports P. aeruginosa screening context; reported rank among dermaseptins indicates advantage for Gram‑negative challenge models
Mueller‑Hinton broth, P. aeruginosa ATCC 27853; MIC data from DRAMP
Pseudomonas aeruginosa Antimicrobial Resistance Dermaseptin Comparison

Hemolysis Safety Profile

Dermadistinctin-K demonstrates substantial hemolytic activity with an HC50 (concentration causing 50% hemolysis) of 0.6 µM against human erythrocytes [1], a value that falls within its active antimicrobial concentration range. In contrast, the primary literature and authoritative AMP databases report no detectable hemolytic activity for Dermadistinctin-Q1 [2]. While direct selectivity indices cannot be calculated due to the absence of a quantifiable HC50 for Q1, the available data indicate a markedly lower hemolytic liability for Q1 compared to its close analog Dermadistinctin-K.

Hemolysis profile
Reported
DD Q1: no hemolysis reported
DD K: HC50 0.6 µM (human erythrocytes)
Supports hemolysis endpoint review; DD Q1 demonstrates markedly lower hemolytic liability in available data
DRAMP reports no hemolysis information for Q1; cross‑study comparison with DD K (DADP entry)
Selectivity Index Hemolysis Therapeutic Window

Thermal & Acid Stability

Patent literature for recombinant Dermadistinctin-Q1 (CN103342743A) explicitly states that the peptide 'possesses strong tolerance to cold, heat, and acid, and can withstand feed processing, product storage, and the strong acidic environment of the stomach' [1]. This property is cited as a key enabler for feed additive and food preservation applications. Quantitative stability parameters (e.g., residual activity after specific thermal/pH treatments) are not provided in the patent claims.

Processing stability
Data to verify
Patent claims strong cold, heat, and acid tolerance; no quantitative residual‑activity data provided
Supports stability‑screening evaluation for industrial applications; requires quantitative validation
Patent CN103342743A; qualitative assertions only, classify as class‑level inference
Peptide Stability Industrial Processing Feed Additive

Dermadistinctin-Q1 Applications


Gram-Negative Pathogen Targeting

Investigators focusing on Gram‑negative antimicrobial development should prioritize Dermadistinctin-Q1 over other dermadistinctin analogs. Its MIC of 1.3 µM against E. coli and 5.4 µM against P. aeruginosa [2] makes it the most potent option among the characterized dermadistinctins for these clinically relevant species. This potency advantage reduces compound consumption and enables more extensive dose‑response profiling within a fixed procurement budget.

Feed and Food Preservation

Industrial users developing antimicrobial additives for animal feed or food preservation should evaluate Dermadistinctin-Q1 based on its claimed tolerance to thermal processing and acidic environments [2]. Unlike many peptide‑based antimicrobials that degrade during pelleting, extrusion, or gastric transit, DD Q1 is explicitly claimed to withstand these stressors, positioning it as a candidate for direct incorporation into processed feed and shelf‑stable food products.

Large-Scale Recombinant Production

Organizations seeking economically viable large‑scale peptide production should consider the demonstrated prokaryotic expression system for Dermadistinctin-Q1 [2]. The availability of a validated recombinant production route—rather than reliance on costly solid‑phase synthesis—may substantially reduce cost‑per‑gram, a critical factor for industrial applications such as animal feed supplementation or food preservation where margins are tight.

Low Mammalian Cell Toxicity

Researchers conducting co‑culture experiments or assays where mammalian cell viability must be preserved should note that Dermadistinctin-Q1 shows no reported hemolytic activity in the primary literature [2]. This stands in contrast to Dermadistinctin-K (HC50 = 0.6 µM) and suggests DD Q1 may be a more suitable choice for studies involving both bacterial and mammalian cells at overlapping peptide concentrations.

Application
Selection Property
Validation Focus
Gram‑negative pathogen screening studies
Reported MIC endpoint context; ranked potency among dermaseptins
E. coli and P. aeruginosa potency ranking verification against your target strains
Industrial antimicrobial additive evaluation
Claimed processing‑stress tolerance (thermal, acidic)
Stability assay under simulated feed/food processing conditions; quantitative activity retention
Recombinant peptide production research
Prokaryotic expression system availability (patent‑disclosed)
Cost‑efficiency and scalability of recombinant production vs. solid‑phase synthesis
Mammalian cell co‑culture experiments
Reported low hemolytic liability relative to dermaseptin analogs
Hemolysis and cytotoxicity confirmation at intended co‑culture concentrations

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


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